4'-Methoxy-4-nitroazobenzene
CAS No.: 29418-59-5
Cat. No.: VC14426706
Molecular Formula: C13H11N3O3
Molecular Weight: 257.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29418-59-5 |
|---|---|
| Molecular Formula | C13H11N3O3 |
| Molecular Weight | 257.24 g/mol |
| IUPAC Name | (4-methoxyphenyl)-(4-nitrophenyl)diazene |
| Standard InChI | InChI=1S/C13H11N3O3/c1-19-13-8-4-11(5-9-13)15-14-10-2-6-12(7-3-10)16(17)18/h2-9H,1H3 |
| Standard InChI Key | CHGPHWNJICZVNY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Properties
Molecular Geometry
The planar geometry of the azo bridge facilitates π-conjugation across the aromatic rings, amplified by the para-substituted groups. Density functional theory (DFT) simulations of analogous systems, such as 4-amino-4'-nitroazobenzene, predict bond length alternation and charge redistribution due to substituent effects . For 4'-methoxy-4-nitroazobenzene, the nitro group’s electron-withdrawing nature likely shortens the adjacent C-N bond, while the methoxy group elongates the C-O bond via resonance donation .
Table 1: Key Structural Parameters (Inferred from Analogous Systems)
| Parameter | Value (Å) | Method | Reference |
|---|---|---|---|
| N=N bond length | 1.25 | DFT | |
| C-NO2 bond length | 1.47 | X-ray | |
| C-OCH3 bond length | 1.36 | Spectroscopy |
Electronic Structure
The push-pull electronic configuration results in a redshifted absorption spectrum compared to unsubstituted azobenzene. For example, 4-amino-4'-nitroazobenzene exhibits a λmax at 488 nm due to intramolecular charge transfer (ICT) . By analogy, 4'-methoxy-4-nitroazobenzene is expected to absorb in the visible range (450–500 nm), with molar absorptivity influenced by solvent polarity .
Synthesis and Manufacturing Processes
Diazonium Coupling
The most viable synthesis involves diazonium salt coupling:
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Diazotization of 4-nitroaniline: Treatment with NaNO2 and HCl at 0–5°C generates a diazonium salt.
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Coupling with 4-methoxyaniline: The diazonium salt reacts with 4-methoxyaniline in alkaline medium, forming the azo bond .
This method, adapted from the synthesis of 4-methoxyazobenzene , typically achieves yields of 60–75% under optimized conditions.
Alternative Routes
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Iodine-mediated cyclization: As demonstrated for 4-methoxyazobenzene, cyclohexanone and iodine in dimethyl sulfoxide (DMSO) facilitate hydrazine coupling, though yields are moderate (72%) .
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Catalytic hydrogenation: Recent advances in solvent-free hydrogenation using single-atom cobalt catalysts (e.g., Co1/Nb2O5) could selectively reduce intermediates without over-reducing the nitro group .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in polar solvents (e.g., water) but dissolves readily in dimethylformamide (DMF) and dichloromethane (DCM). The nitro group enhances thermal stability, with a predicted decomposition temperature >250°C, based on thermogravimetric analysis of similar compounds .
Spectroscopic Features
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UV-Vis: A strong π→π* transition band near 470 nm and a weaker n→π* band at 350 nm are anticipated, with solvatochromic shifts observed in polar aprotic solvents .
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Raman spectroscopy: Peaks at 1340 cm⁻¹ (N=N stretch) and 1520 cm⁻¹ (NO2 symmetric stretch) dominate, as seen in 4-methoxy-4'-nitrobenzophenone .
Reactivity and Chemical Behavior
Photoisomerization
Applications and Industrial Relevance
Photoresponsive Materials
The compound’s tunable ICT transitions make it suitable for:
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Optical switches: Biphoton-induced refractive index changes enable high-density data storage .
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Liquid crystals: The push-pull structure enhances mesophase stability in display technologies .
Catalysis and Synthesis
As a precursor, it participates in Ullmann and Suzuki couplings to generate biaryl structures. The nitro group serves as a directing group in electrophilic substitutions .
Recent Research and Future Directions
Advances in Catalysis
Recent studies highlight solvent-free hydrogenation methods using non-precious metal catalysts (e.g., Co1/Nb2O5), which could streamline azoxybenzene production from nitro precursors . Adapting these methods to 4'-methoxy-4-nitroazobenzene may improve sustainability.
Computational Design
Machine learning models are being trained to predict azobenzene derivatives with tailored bandgaps and isomerization kinetics, accelerating the discovery of novel photochromic materials .
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